Cas no 5090-25-5 (5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride is a versatile organic compound with significant applications in pharmaceutical research. It exhibits high purity and stability, making it suitable for use in various synthetic reactions. The compound's unique structure allows for selective functionalization, enhancing its utility in drug discovery and development. Its hydrochloride salt form enhances solubility, facilitating research and development processes.
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride structure
5090-25-5 structure
商品名:5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
CAS番号:5090-25-5
MF:
メガワット:
MDL:MFCD34575664
CID:4650934
PubChem ID:129718596

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
    • MDL: MFCD34575664

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8785522-0.1g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95.0%
0.1g
$407.0 2025-03-21
Enamine
EN300-8785522-0.25g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95.0%
0.25g
$579.0 2025-03-21
Enamine
EN300-8785522-1.0g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95.0%
1.0g
$1172.0 2025-03-21
Enamine
EN300-8785522-2.5g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95.0%
2.5g
$2295.0 2025-03-21
Enamine
EN300-8785522-5.0g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95.0%
5.0g
$3396.0 2025-03-21
1PlusChem
1P0287J0-10g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95%
10g
$6288.00 2023-12-17
Enamine
EN300-8785522-1g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5
1g
$1172.0 2023-09-01
Aaron
AR0287RC-100mg
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95%
100mg
$585.00 2025-02-15
Aaron
AR0287RC-2.5g
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95%
2.5g
$3181.00 2025-02-15
Aaron
AR0287RC-50mg
5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride
5090-25-5 95%
50mg
$401.00 2025-02-15

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride 関連文献

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochlorideに関する追加情報

Introduction to 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride (CAS No. 5090-25-5)

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 5090-25-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of phenolic derivatives, characterized by its structural features that include a benzene ring substituted with both an aminoethyl group at the 2-position and a methoxy group at the 3-position, along with a hydroxyl group at both the 1 and 2 positions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications.

The molecular structure of 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride contributes to its unique chemical properties and biological activities. The presence of multiple hydroxyl groups and an aminoethyl side chain allows for diverse interactions with biological targets, including enzymes and receptors. These interactions are pivotal in modulating cellular processes, making this compound a potential candidate for therapeutic development.

Recent advancements in medicinal chemistry have highlighted the importance of phenolic compounds in drug design. The structural motifs present in 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride align well with the criteria for developing novel pharmacological agents. Specifically, the combination of aromatic rings with functional groups such as hydroxyl and amino groups has been shown to enhance binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride is its potential role in antioxidant and anti-inflammatory applications. The phenolic hydroxyl groups are known to exhibit redox-active properties, enabling the compound to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. This mechanism is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Moreover, studies have suggested that 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride may interact with various enzymes involved in inflammatory pathways. For instance, it has been hypothesized that the compound could inhibit lipoxygenase and cyclooxygenase enzymes, which are key mediators of inflammation. Such interactions could lead to the development of novel anti-inflammatory therapies with improved efficacy and reduced side effects compared to existing treatments.

The pharmacokinetic profile of 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride is another critical factor that contributes to its therapeutic potential. The hydrochloride salt form enhances its solubility in water, facilitating oral administration and improving bioavailability. Additionally, the compound's molecular weight and distribution characteristics suggest that it may exhibit favorable tissue distribution, allowing it to reach target sites efficiently.

In vitro studies have demonstrated promising results regarding the biological activity of 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride. These studies have shown that the compound can modulate various cellular pathways associated with diseases such as cancer, neurodegeneration, and cardiovascular disorders. For example, research indicates that 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride may inhibit proliferation in certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.

The compound's ability to cross the blood-brain barrier has also been explored in recent research. This property is particularly relevant for developing treatments targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. By penetrating the blood-brain barrier, 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride could potentially exert therapeutic effects directly within neural tissues.

From a synthetic chemistry perspective, 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride serves as a valuable scaffold for drug discovery programs. Its structural features provide numerous opportunities for chemical modification, allowing researchers to optimize its pharmacological properties further. Techniques such as structure-activity relationship (SAR) studies can be employed to identify analogs with enhanced potency or selectivity.

The development of new synthetic methodologies for 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride has also been a focus of recent research efforts. Efficient synthetic routes not only improve cost-effectiveness but also enable scalability for industrial production. Advances in green chemistry principles have led to more sustainable synthetic strategies that minimize waste and reduce environmental impact.

Regulatory considerations are another important aspect when evaluating 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride for therapeutic use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for pharmaceutical applications. Additionally, preclinical safety studies are essential to assess potential toxicity profiles before human clinical trials can be initiated.

The future prospects for 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride appear promising based on current research findings. Ongoing clinical trials may provide further insights into its therapeutic potential across various disease indications. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating laboratory discoveries into viable clinical candidates.

In conclusion, 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride (CAS No. 5090-25-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activity across multiple disease pathways, making it an attractive candidate for further research and development.

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